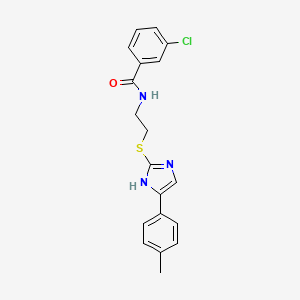

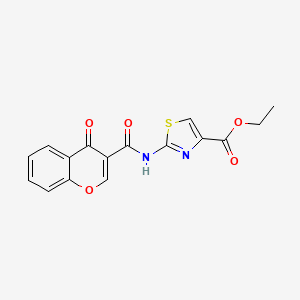

ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate is a chemical compound. It is a yellow solid with a melting point of 230–232 °C .

Synthesis Analysis

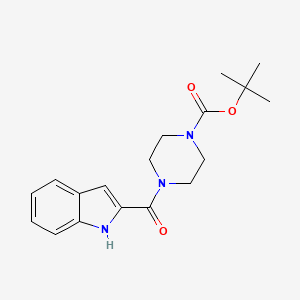

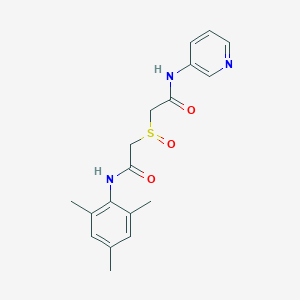

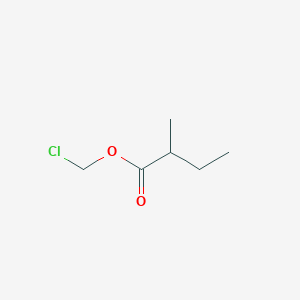

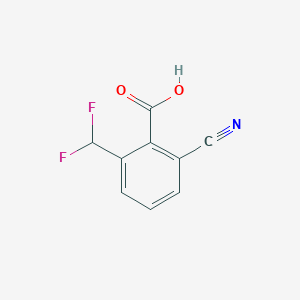

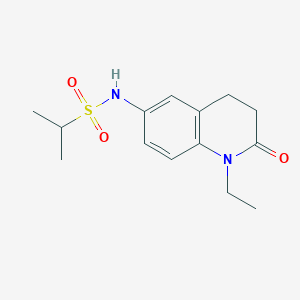

The synthesis of this compound has been reported in the literature . The yield was reported to be 90% . The synthesis involved several steps, including reactions with various reagents and conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the types of atoms present and their connectivity .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The reactions can involve various reagents and conditions, and can lead to a variety of products .Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It is a yellow solid with a melting point of 230–232 °C . It has a molecular weight of 218.21 . The compound is stable under normal conditions, but it should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

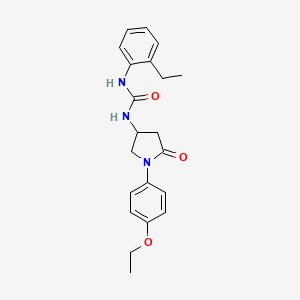

Synthesis and Biological Applications

Synthesis Techniques : Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate derivatives have been synthesized using different methods, including microwave-assisted synthesis and one-pot synthesis techniques. These methods offer efficient and environmentally friendly approaches to produce these compounds (Boominathan et al., 2011), (Reddy & Krupadanam, 2010).

Antimicrobial and Antifungal Activities : Many studies have focused on the antimicrobial and antifungal properties of these compounds. For instance, some derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for drug development (Ramaganesh et al., 2010), (Tiwari et al., 2018).

Antitumor Activity : Some this compound analogs have shown potential in vitro antitumor activity against various human tumor cell lines, indicating their relevance in cancer research (El-Subbagh et al., 1999).

Molecular Docking Studies : Molecular docking studies have been carried out to understand the binding interactions and potential mechanisms of action of these compounds, which is crucial for drug design and discovery (Tiwari et al., 2018).

Cytotoxicity and Safety Evaluations : Evaluations of cytotoxicity against human cancer cell lines and in vivo toxicity studies have been conducted to assess the safety and therapeutic potential of these compounds (Tiwari et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of “ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate” are currently unknown .

Mode of Action

It is known that chromene derivatives can interact with various biological targets, leading to diverse physiological effects .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Eigenschaften

IUPAC Name |

ethyl 2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c1-2-22-15(21)11-8-24-16(17-11)18-14(20)10-7-23-12-6-4-3-5-9(12)13(10)19/h3-8H,2H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWVRRKMYGJXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=COC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B3014833.png)

![2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole](/img/structure/B3014837.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B3014844.png)

![6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B3014847.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014854.png)